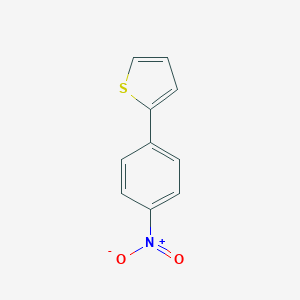

2-(4-Nitrophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKAJCGUTWECCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346084 | |

| Record name | 2-(4-Nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59156-21-7 | |

| Record name | 2-(4-Nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITRO-PHENYL)-THIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-(4-Nitrophenyl)thiophene

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Nitrophenyl)thiophene

Introduction: Significance of Functionalized Thiophenes

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2][3] Its structural similarity to benzene allows it to act as a bioisostere, leading to its incorporation into numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer and antiviral.[2][3][4] The thiophene nucleus is not merely a passive structural component; its electron-rich nature and versatile reactivity allow for extensive functionalization, enabling the fine-tuning of a molecule's electronic, optical, and pharmacological properties.[1][5]

This guide focuses on a specific, functionally rich derivative: This compound . This molecule is of significant interest as it combines the electron-donating character of the thiophene ring with the potent electron-withdrawing and photoactive properties of the nitrophenyl group.[6] This electronic dichotomy makes it a valuable building block for advanced materials, such as those used in solar cells, and a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.[6][7] Understanding its core physicochemical properties, synthesis, and reactivity is paramount for researchers looking to exploit its potential.

PART 1: Synthesis and Purification

The most prevalent and efficient method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction provides a robust pathway for forming carbon-carbon bonds between aryl halides and organoboron compounds, demonstrating excellent functional group tolerance and typically high yields.[8][9][10]

Synthetic Rationale: The Suzuki-Miyaura Coupling

The choice of the Suzuki coupling is predicated on its reliability and the commercial availability of the starting materials: 2-bromothiophene and 4-nitrophenylboronic acid. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond, while the base is crucial for activating the boronic acid component for transmetalation.[8][9]

Workflow for Suzuki-Miyaura Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example adapted from established methodologies for Suzuki couplings involving thiophene derivatives.[7][11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromothiophene (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid.

PART 2: Physicochemical and Spectroscopic Properties

The structural and electronic characteristics of this compound have been determined through a combination of physical measurements and spectroscopic analysis.

Core Physical and Chemical Properties

The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [12] |

| CAS Number | 59156-21-7 | [12] |

| Molecular Formula | C₁₀H₇NO₂S | [12] |

| Molecular Weight | 205.23 g/mol | [12] |

| Melting Point | 138 °C | [13] |

| Appearance | Yellow solid (typical) | [14] |

| Boiling Point | 338.8±17.0 °C (Predicted) | [13] |

| Density | 1.315±0.06 g/cm³ (Predicted) | [13] |

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and electronic nature. While specific experimental spectra for this exact compound are not universally published, a reliable profile can be constructed based on established principles for thiophene and nitrobenzene derivatives.[15][16][17]

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show two distinct sets of signals in the aromatic region. The protons on the thiophene ring are expected to appear as doublets or multiplets, influenced by their position relative to the sulfur atom and the phenyl substituent. The protons on the nitrophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, significantly downfield due to the electron-withdrawing effect of the nitro group.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| 7.2 - 7.6 | Thiophene ring protons. Their exact shifts depend on the coupling constants and the electronic push-pull between the two rings. |

| 7.7 - 7.9 | Phenyl protons ortho to the thiophene ring (doublet). |

| 8.2 - 8.4 | Phenyl protons ortho to the nitro group (doublet). These are the most deshielded protons due to the strong anisotropy and withdrawing nature of the NO₂ group. |

-

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom. The carbon atoms of the nitrophenyl ring attached to the nitro group and the thiophene ring will be significantly deshielded.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| 120 - 130 | Thiophene ring carbons and the phenyl carbons ortho to the thiophene. |

| 140 - 150 | Quaternary carbons: the thiophene carbon attached to the phenyl ring and the phenyl carbon attached to the nitro group. These are typically the most downfield aromatic signals. |

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

| Key IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretching vibrations from both the thiophene and phenyl rings.[17][18][19] |

| 1560 - 1490 | Asymmetric NO₂ stretch. This is a strong, characteristic band for nitro compounds.[17] |

| 1370 - 1310 | Symmetric NO₂ stretch. Also a strong, characteristic band.[17] |

| 1600 - 1450 | Aromatic C=C ring stretching vibrations. |

| ~850 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring. |

| 750 - 690 | Thiophene ring C-S stretching and ring bending vibrations.[18] |

2.2.3 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For this compound, the spectrum is expected to show intense absorption bands corresponding to π → π* transitions. The conjugation between the thiophene and nitrophenyl rings creates an extended π-system, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual chromophores.[6][20] The strong intramolecular charge transfer character from the electron-rich thiophene to the electron-poor nitrophenyl group will result in a strong absorption band in the UV or near-visible region.[6][21]

PART 3: Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its two distinct moieties. The molecule possesses two primary sites for chemical transformation: the thiophene ring and the nitro group.

Key Reactivity Pathways

Caption: Primary reactivity pathways for this compound.

-

Electrophilic Aromatic Substitution: The thiophene ring is significantly more reactive towards electrophiles than benzene.[5] Substitution occurs preferentially at the C5 position (the other position adjacent to the sulfur atom), which is activated by the heteroatom. The electron-withdrawing nitrophenyl group at the C2 position will somewhat deactivate the ring but still direct incoming electrophiles to the C5 position. Common electrophilic substitutions include halogenation, nitration, and sulfonation.[3][5]

-

Reduction of the Nitro Group: The nitro group is a highly versatile functional handle that can be readily reduced to an amino group (-NH₂) using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).[22] This transformation yields 2-(4-aminophenyl)thiophene, a key precursor for the synthesis of dyes, pharmaceuticals, and polymers. The resulting amino group can undergo a wide range of further reactions (e.g., diazotization, acylation).

Potential Applications in Research and Development

The unique structure of this compound makes it a valuable compound for several applications:

-

Drug Discovery: As a "thiophene-biaryl" motif, it serves as a scaffold for developing novel therapeutic agents. The thiophene ring is a known pharmacophore, and the nitro group can be reduced to an amine to serve as an attachment point for other functionalities to explore structure-activity relationships (SAR).[1][2][23] Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][23]

-

Materials Science: The molecule is described as photoactive, with potential use as a functional component in solar cells or other optoelectronic devices.[6] The inherent donor-acceptor structure facilitates intramolecular charge transfer upon photoexcitation, a key process for organic photovoltaic materials.

-

Synthetic Intermediates: It is a valuable building block in organic synthesis, providing a platform to access a variety of more complex substituted biaryl-heterocyclic systems through the reactivity pathways described above.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]

-

Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944. Retrieved from [Link]

-

Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 107(43), 9177–9186. Retrieved from [Link]

-

Imoto, E., & Motoyama, R. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 147-156. Retrieved from [Link]

-

Imoto, E., & Motoyama, R. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 157-166. Retrieved from [Link]

-

Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Asif, M. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor, 7(1). Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2014). N-(2-Nitrophenyl)thiophene-2-carboxamide. IUCrData, 1(1). Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

LookChem. (n.d.). 2-n-butyl-5-(4-nitrophenyl)thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved from [Link]

-

Kumar, K., & Singh, P. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-53. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Bis(4-nitrophenyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Gaire, B., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology, 10(4). Retrieved from [Link]

-

Riu, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7695. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]

-

ResearchGate. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-G-M-M/8d79a2955f694663a8c5448375908e0638e9c42c]([Link]

-

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 165-176. Retrieved from [Link]

-

Román, L. I., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13. Retrieved from [Link]

-

Balakrishnan, V., & Parimala, M. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Research, 9(1), 223-233. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 4. journalwjarr.com [journalwjarr.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound | C10H7NO2S | CID 609512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 59156-21-7 [amp.chemicalbook.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 19. primescholars.com [primescholars.com]

- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Spectroscopic Data for 2-(4-Nitrophenyl)thiophene: An In-depth Technical Guide

Introduction

2-(4-Nitrophenyl)thiophene is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its structure, featuring a thiophene ring connected to a nitrophenyl group, gives rise to unique electronic and photophysical properties. Thiophene-based molecules are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] The incorporation of the nitro group, a strong electron-withdrawing moiety, further modulates the electronic characteristics of the thiophene ring, making it a valuable building block for the synthesis of novel organic materials and potential therapeutic agents.[2]

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for preparing a sample of this compound and acquiring its NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.[4]

-

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25-8.22 | m | 2H | H-3', H-5' (Nitrophenyl) |

| 7.76-7.72 | m | 2H | H-2', H-6' (Nitrophenyl) |

| 7.49-7.47 | m | 1H | H-5 (Thiophene) |

| 7.45-7.44 | m | 1H | H-3 (Thiophene) |

| 7.17-7.14 | m | 1H | H-4 (Thiophene) |

Table 1: ¹H NMR data for this compound in CDCl₃ at 400 MHz.

Interpretation of the ¹H NMR Spectrum:

-

The protons on the nitrophenyl ring (H-3'/H-5' and H-2'/H-6') appear as multiplets in the downfield region (8.25-7.72 ppm). This significant downfield shift is due to the strong deshielding effect of the electron-withdrawing nitro group and the aromatic ring current.[5]

-

The protons on the thiophene ring appear as distinct multiplets between 7.49 and 7.14 ppm. The specific chemical shifts and coupling patterns are characteristic of a 2-substituted thiophene ring.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 146.6 | C-4' (Nitrophenyl) |

| 141.7 | C-1' (Nitrophenyl) |

| 140.7 | C-2 (Thiophene) |

| 128.8 | C-5 (Thiophene) |

| 127.8 | C-3 (Thiophene) |

| 126.1 | C-2', C-6' (Nitrophenyl) |

| 125.8 | C-4 (Thiophene) |

| 124.5 | C-3', C-5' (Nitrophenyl) |

Table 2: ¹³C NMR data for this compound in CDCl₃ at 100 MHz.

Interpretation of the ¹³C NMR Spectrum:

-

The carbon attached to the nitro group (C-4') and the carbon linking the two rings (C-1' and C-2) are observed at the most downfield positions, a consequence of the strong electron-withdrawing nature of the nitro group and the electronegativity of the sulfur atom in the thiophene ring.[6]

-

The remaining carbons of the phenyl and thiophene rings resonate in the aromatic region (124-129 ppm), with their specific chemical shifts influenced by their position relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

For solid samples like this compound, the thin solid film or KBr pellet methods are commonly employed.

Workflow for Solid-State IR Spectroscopy

Caption: Decision workflow for preparing a solid sample for IR analysis, leading to spectral acquisition.

Step-by-Step Methodology (Thin Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[7]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Characteristic IR Absorption Bands

While the specific IR spectrum for this compound is not provided, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic (Thiophene and Phenyl) |

| 1550-1475 | Asymmetric NO₂ stretch | Nitro group |

| 1360-1290 | Symmetric NO₂ stretch | Nitro group |

| 1600-1400 | C=C stretch | Aromatic rings |

| ~850 | C-S stretch | Thiophene ring |

| 900-675 | C-H out-of-plane bend | Aromatic rings |

Table 3: Predicted characteristic IR absorption bands for this compound.

Interpretation of the IR Spectrum:

-

Nitro Group: The most prominent and diagnostic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9] The presence of both bands with significant intensity is characteristic of aromatic nitro compounds.[8]

-

Aromatic Rings: The C-H stretching vibrations of the aromatic protons on both the thiophene and phenyl rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1400 cm⁻¹ region.

-

Thiophene Ring: The C-S stretching vibration of the thiophene ring is typically observed around 850 cm⁻¹.[10][11] Additionally, the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Experimental Protocol for UV-Vis Spectroscopy

UV-Vis spectra are typically recorded for dilute solutions of the analyte.

Workflow for UV-Vis Spectroscopy

Caption: A procedural flowchart for obtaining the UV-Vis absorption spectrum of a compound in solution.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as it should not absorb in the same region as the analyte.[12]

-

Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.2 to 1.0 absorbance units.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted solution of the compound.

-

Place the cuvettes in the spectrophotometer.

-

Record the spectrum over a suitable wavelength range (e.g., 200-600 nm). The resulting spectrum is a plot of absorbance versus wavelength (λ).

-

Expected UV-Vis Absorption

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of extended π-conjugated systems.

Interpretation of the UV-Vis Spectrum:

-

π → π* Transitions: Due to the conjugated system formed by the thiophene and nitrophenyl rings, strong absorptions corresponding to π → π* electronic transitions are expected. For substituted thiophenes, these bands typically appear in the 250-400 nm range. The extended conjugation in this compound is likely to cause a bathochromic (red) shift compared to unsubstituted thiophene.

-

n → π* Transitions: The nitro group also has non-bonding electrons (n electrons) on the oxygen atoms. A weaker absorption band corresponding to an n → π* transition may be observed at a longer wavelength, potentially overlapping with the π → π* bands.

-

Intramolecular Charge Transfer (ICT): The presence of the electron-donating thiophene ring and the electron-withdrawing nitrophenyl group can lead to an intramolecular charge transfer (ICT) transition. This type of transition is often sensitive to solvent polarity and can result in a broad absorption band at longer wavelengths.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure, with chemical shifts and coupling patterns consistent with the substituted aromatic rings. The predicted IR absorption bands are indicative of the key functional groups, particularly the nitro and thiophene moieties. The expected UV-Vis spectrum reflects the extended π-conjugation of the molecule. This collection of spectroscopic information serves as a foundational reference for researchers working with this compound and related compounds, facilitating their identification, characterization, and further investigation in various scientific applications.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemical Education Digital Library. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Ghavarad, R., & Pawliszyn, J. (2000). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 72(19), 4578–4584.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of Calgary. (n.d.). Infrared of nitro compounds. Chemistry. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

- ResearchGate. (2020).

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

- JEOL. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Imoto, E., & Motozato, Y. (1953). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 26(8), 422–426.

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

- ACS Publications. (2007). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. The Journal of Organic Chemistry, 72(4), 1435-1437.

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

-

University of Wisconsin-Madison. (n.d.). IR: nitro groups. Retrieved from [Link]

- Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table.

- University of South Carolina. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy.

- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy.

- Maricopa Open Digital Press. (n.d.). 36.

- Chemistry LibreTexts. (2021, December 15). 6.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2015, July 18). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ResearchGate. (n.d.). Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- PubChem. (n.d.). This compound.

- Engineered Science Publisher LLC. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887.

- PubMed. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Chemphyschem, 7(3), 676-86.

- ResearchGate. (2018). Thiophene: the molecule of diverse medicinal importance.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

- ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

- MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules, 27(10), 3244.

- science-softCon. (n.d.).

Sources

- 1. Synthesis and studies on spectroscopic as well as electron donating properties of the two alkoxy benzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mdpi.com [mdpi.com]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenyl)thiophene via Suzuki Coupling

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(4-nitrophenyl)thiophene through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the mechanistic intricacies of the reaction, rationale behind the selection of reagents and conditions, and a step-by-step guide for the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of this compound

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties.[1][2][3][4] The introduction of a nitrophenyl group at the 2-position of the thiophene ring can significantly modulate its physicochemical properties, making this compound a valuable building block for the synthesis of novel pharmaceutical agents and organic electronic materials.[5] The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and biological interactions, and also serves as a versatile handle for further chemical transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it an ideal choice for the synthesis of this compound.[7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-nitrophenylboronic acid) and an organohalide (2-bromothiophene) in the presence of a base.[6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

The Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2-bromothiophene. This is often the rate-determining step and results in the formation of a Pd(II) complex.[7][9]

-

Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][10][11][12]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the thiophene and nitrophenyl groups, yielding the desired this compound product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Below is a visual representation of the catalytic cycle:

Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for the synthesis and can be optimized based on the specific laboratory setup and desired scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | ≥98% | Sigma-Aldrich |

| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | ≥97% | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 99% | Strem Chemicals |

| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Acros Organics |

| Deionized Water | H₂O | 18.02 | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | - | - | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | EMD Millipore |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromothiophene (1.63 g, 10.0 mmol, 1.0 equiv), 4-nitrophenylboronic acid (2.00 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[13]

-

Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%) to the flask.

-

Via syringe, add a degassed solvent mixture of 1,4-dioxane (40 mL) and deionized water (10 mL).[14]

-

-

Reaction Execution:

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.[5][13]

-

Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).[5][13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes/ethyl acetate).[14][16]

-

Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.

-

If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed for further purification.[16][17][18]

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the solid product.

Key Experimental Considerations and Causality

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[14] The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.[6] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be employed.[19][20][21]

-

Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[11][12] Potassium carbonate is a moderately strong base that is effective for a wide range of Suzuki couplings.[22] Other bases such as cesium carbonate or potassium phosphate can be used, and their choice can significantly impact the reaction yield and rate.[12][19]

-

Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often employed in Suzuki reactions.[6][14] The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation and ensure high yields.[13]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base. | Use a fresh batch of catalyst; Ensure proper degassing of solvents and purging of the reaction vessel; Screen different bases (e.g., Cs₂CO₃, K₃PO₄). |

| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Improve inert atmosphere techniques; Use freshly degassed solvents. |

| Decomposition of Starting Materials | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction for a longer duration. |

| Difficulty in Purification | Co-elution of product with byproducts or residual starting materials. | Optimize the solvent system for column chromatography; Consider recrystallization. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide serve as a valuable resource for the successful synthesis and further exploration of this important chemical entity in the fields of drug discovery and materials science.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

-

ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

-

DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]

-

YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Available from: [Link]

-

ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

-

Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Available from: [Link]

-

ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

-

ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available from: [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available from: [Link]

-

R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]

-

Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available from: [Link]

-

ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]

-

NIH. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Available from: [Link]

-

NIH. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]

-

ResearchGate. (PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. Available from: [Link]

-

ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. Available from: [Link]

-

ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]

-

Taylor & Francis Online. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Available from: [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

-

UniMiB. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available from: [Link]

-

EPRA Journals. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Available from: [Link]

-

NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

Sources

- 1. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES – IJMR – EPRA Journals [epratrustpublishing.com]

- 2. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit [scilit.com]

- 22. researchgate.net [researchgate.net]

The Interplay of Light and Molecular Architecture: A Technical Guide to the Photophysical Properties of 2-(4-Nitrophenyl)thiophene Derivatives

Abstract

Derivatives of 2-(4-nitrophenyl)thiophene represent a significant class of "push-pull" chromophores, where the electron-donating thiophene ring is conjugated with the electron-withdrawing nitrophenyl group. This molecular design gives rise to fascinating and tunable photophysical properties, making them promising candidates for applications in materials science, including nonlinear optics, photovoltaics, and fluorescent probes. This technical guide provides an in-depth exploration of the synthesis, characterization, and fundamental photophysical principles governing these compounds. We will delve into the causality behind experimental choices for their analysis, present detailed protocols for key spectroscopic techniques, and bridge experimental observations with computational insights to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Essence of Push-Pull Chromophores

The unique electronic characteristics of this compound derivatives stem from their inherent donor-π-acceptor (D-π-A) architecture. The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, acts as an effective electron donor (the "push") due to the lone pair of electrons on the sulfur atom contributing to the π-system.[1][2] Conversely, the nitro group (-NO2) on the phenyl ring is a strong electron-withdrawing group (the "pull").[3][4] This arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, where an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the thiophene donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitrophenyl acceptor.[4] This ICT is the cornerstone of their rich photophysical behavior, profoundly influencing their absorption and emission spectra, solvatochromic effects, and excited-state dynamics.[4][5]

Understanding and manipulating these properties requires a synergistic approach, combining rational synthetic design with a suite of spectroscopic and computational tools. This guide will navigate through these aspects, providing both the theoretical underpinnings and practical methodologies.

Synthetic Strategies: Building the Molecular Framework

The synthesis of this compound derivatives is typically achieved through cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki coupling reaction is a widely employed and versatile method.[6]

Illustrative Synthesis: Suzuki Coupling

A common synthetic route involves the coupling of a thiophene-boronic acid derivative with a halo-nitroaromatic compound, or vice-versa, catalyzed by a palladium complex.

Conceptual Workflow for Suzuki Coupling:

Caption: A conceptual diagram of the Suzuki coupling reaction for the synthesis of this compound derivatives.

This method's prevalence is due to the commercial availability of a wide range of starting materials, mild reaction conditions, and tolerance of various functional groups.[7] Variations in the substituents on either the thiophene or the phenyl ring can be readily introduced to modulate the resulting photophysical properties.

Unraveling the Photophysical Properties

The interaction of this compound derivatives with light is governed by a series of electronic and vibrational transitions, which can be visualized using a Jablonski diagram.[8][9][10][11][12]

The Jablonski Diagram: A Visual Guide to Photophysical Processes

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a molecule like this compound.

Upon absorption of a photon with appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), a process that occurs on the femtosecond timescale.[10] The molecule then rapidly loses excess vibrational energy through vibrational relaxation (internal conversion) to the lowest vibrational level of the S₁ state.[11] From here, it can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This process is typically in the nanosecond timescale.[11]

-

Internal Conversion: A non-radiative decay to S₀.

-

Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁). From T₁, the molecule can return to S₀ via phosphorescence (radiative) or non-radiative decay.

For many push-pull thiophene derivatives, fluorescence is a key process of interest.

Absorption and Emission Characteristics

The absorption and emission spectra of these compounds are dominated by the ICT transition.[4]

-

Absorption (UV-Vis Spectroscopy): The absorption spectrum typically shows a strong band in the UV-visible region corresponding to the π-π* and ICT transitions. The position of the absorption maximum (λ_max,abs) is sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the solvent.

-

Emission (Fluorescence Spectroscopy): Following excitation, the emission spectrum reveals the fluorescence properties. A notable feature of push-pull systems is often a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This is a direct consequence of the significant change in dipole moment between the ground and excited states and the subsequent solvent relaxation around the excited molecule.[4]

Solvatochromism: The Influence of the Environment

Solvatochromism is the change in the color of a solution of a compound with a change in the solvent.[13] this compound derivatives often exhibit positive solvatochromism, where the emission wavelength shows a bathochromic (red) shift as the polarity of the solvent increases.[3][13] This is because a more polar solvent can better stabilize the highly polar ICT excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission.[3][4] This property makes them useful as fluorescent probes for sensing the polarity of their microenvironment.[3][13]

Experimental Characterization: A Methodical Approach

A combination of spectroscopic techniques is essential for a thorough characterization of the photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is fundamental for structural elucidation and purity confirmation.[14]

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon atom. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are the workhorses for studying the electronic transitions.

Protocol for Absorption and Fluorescence Measurements:

-

Solution Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade). From this stock, prepare a series of dilutions to determine a concentration that gives an absorbance value between 0.1 and 1.0 at the λ_max,abs to avoid inner filter effects in fluorescence measurements.

-

Absorption Measurement (UV-Vis):

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm).

-

Identify the wavelength of maximum absorption (λ_max,abs).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its λ_max,abs.

-

Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

-

Identify the wavelength of maximum emission (λ_max,em).

-

To determine the fluorescence quantum yield (Φ_F), a comparative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) is often employed.

-

Experimental Workflow for Spectroscopic Analysis:

Caption: A typical experimental workflow for the photophysical characterization of this compound derivatives.

Time-Resolved Spectroscopy

To understand the dynamics of the excited state, techniques like femtosecond transient absorption (fs-TA) spectroscopy are employed.[15][16][17][18][19] This pump-probe technique allows for the observation of short-lived excited states and the kinetics of their decay processes, such as vibrational relaxation, internal conversion, and intersystem crossing.[15][18]

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for complementing experimental findings.[20][21][22]

Key Insights from DFT/TD-DFT Calculations:

-

Optimized Molecular Geometry: Provides the most stable conformation of the molecule in its ground and excited states.

-

Frontier Molecular Orbitals (HOMO/LUMO): Visualizes the electron density distribution in the ground state and helps to rationalize the ICT character of the electronic transition.[6]

-

Simulated Absorption Spectra: TD-DFT can predict the electronic transition energies and oscillator strengths, which can be compared with experimental UV-Vis spectra.

-

Dipole Moments: Calculation of the ground and excited state dipole moments can help to explain the observed solvatochromic shifts.

Data Summary and Interpretation

For a systematic study, the photophysical data for a series of derivatives should be tabulated to facilitate comparison and the elucidation of structure-property relationships.

Table 1: Illustrative Photophysical Data for this compound Derivatives in Different Solvents

| Derivative | Solvent | λ_max,abs (nm) | λ_max,em (nm) | Stokes Shift (nm) | Φ_F |

| Parent | Toluene | 380 | 520 | 140 | 0.15 |

| Acetonitrile | 385 | 580 | 195 | 0.05 | |

| Donor-Substituted | Toluene | 400 | 540 | 140 | 0.25 |

| Acetonitrile | 405 | 610 | 205 | 0.08 | |

| Acceptor-Substituted | Toluene | 375 | 510 | 135 | 0.10 |

| Acetonitrile | 380 | 565 | 185 | 0.03 |

Note: These are hypothetical values for illustrative purposes.

The trends observed in such a table can provide valuable insights. For instance, the introduction of an additional electron-donating group on the thiophene ring would be expected to cause a bathochromic shift in both absorption and emission due to a smaller HOMO-LUMO gap.

Conclusion and Future Directions

The this compound framework provides a versatile platform for the design of novel photophysically active materials. The strong intramolecular charge transfer character of these D-π-A systems governs their key properties, including their absorption and emission profiles and their sensitivity to the solvent environment. A comprehensive understanding of these properties, achieved through a combination of synthesis, detailed spectroscopic characterization, and computational modeling, is crucial for their rational design and application in advanced technologies. Future research in this area will likely focus on the incorporation of these chromophores into larger, more complex systems for applications such as two-photon absorption, organic light-emitting diodes (OLEDs), and targeted biological imaging.

References

-

Batignani, G., Pontecorvo, E., Ferrante, C., Aschi, M., Elles, C. G., & Scopigno, T. (2016). Visualizing excited-state dynamics of a diaryl thiophene: femtosecond stimulated raman scattering as a probe of conjugated molecules. The Journal of Physical Chemistry Letters. [Link]

-

Evident Scientific. (n.d.). Jablonski Diagram. Evident Scientific. [Link]

-

ResearchGate. (2025). Influence of Thiophene Moiety on the Excited State Properties of Push-Pull Chromophores. ResearchGate. [Link]

-

National Institutes of Health. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC. [Link]

-

Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]

-

Edinburgh Instruments. (2021). Perrin-Jablonski Diagram. [Link]

-

Royal Society of Chemistry. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing. [Link]

-

Molecular Expressions. (2016). Fluorescence - Jablonski Diagram - Interactive Tutorial. [Link]

-

I.R.I.S. (2016). Visualizing excited-state dynamics of a diaryl thiophene: femtosecond stimulated raman scattering as a probe of conjugated molecules. [Link]

-

Semantic Scholar. (n.d.). Visualizing Excited-State Dynamics of a Diaryl Thiophene: Femtosecond Stimulated Raman Scattering as a Probe of Conjugated Molecules. [Link]

-

Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems. RSC Publishing. [Link]

-

NIGHTSEA. (n.d.). Physics of Fluorescence - the Jablonski Diagram. [Link]

-

Baghdad Science Journal. (n.d.). Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C20). [Link]

-

HORIBA. (n.d.). What is the Jablonski Diagram?. [Link]

-

Del Mar Photonics. (n.d.). Femtosecond transient absorption spectra were recorded with a pump-probe spectrometer. [Link]

-

National Institutes of Health. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. PMC. [Link]

-

Zhurnal Prikladnoii Spektroskopii. (2017). SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. [Link]

-

Wikipedia. (n.d.). Solvatochromism. [Link]

-

MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. [Link]

-

University of Notre Dame. (n.d.). Femtosecond Transient Absorption Spectroscopy. [Link]

-

ACS Publications. (n.d.). Asymmetric Cyano-Functionalized Benzo[8][14][15]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. [Link]

-

ResearchGate. (2023). Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C20) Molecule. [Link]

-

ResearchGate. (n.d.). Femtosecond transient absorption spectra at different delay times. [Link]

-

ResearchGate. (2025). Theoretical study in gas phase of linear and nonlinear optical properties of the ortho- , meta- and para- nitrophenol isomers. [Link]

-

World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

PubChem. (2025). This compound. [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. [Link]

-

ResearchGate. (n.d.). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. [Link]

-

National Institutes of Health. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC. [Link]

-

ResearchGate. (n.d.). Photophysical properties of the molecules (thiophene series are in orange, EDOT series are in blue). [Link]

-

National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. [Link]

-

Scirp.org. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

-

Wiley Online Library. (n.d.). Nonlinear Optical Phenomena and Photonic Materials. [Link]

-

ResearchGate. (2025). Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

-

Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

ResearchGate. (2025). A Multidimensional Investigation from Electronic Properties to Biological Activity of 2-[(4-Hydroxyphenyl)iminomethyl]thiophene by DFT, HOMO-LUMO, MEP, NLO, NBO, Mulliken, Hirshfeld and Molecular Docking Analyses. [Link]

-

MDPI. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. [Link]

-

National Institutes of Health. (n.d.). Therapeutic importance of synthetic thiophene. PMC. [Link]

-

APS Meeting Archive. (2025). Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. [Link]

-

ResearchGate. (2025). An Extensive Computational Study of the Adsorption of Thiophene on Transition Metal Surfaces: Role of Van Der Waals. [Link]

-

Royal Society of Chemistry. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06623A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE | Balakit | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 7. Thiophene synthesis [organic-chemistry.org]

- 8. Jablonski Diagram [evidentscientific.com]

- 9. edinst.com [edinst.com]

- 10. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]

- 11. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 12. horiba.com [horiba.com]

- 13. Solvatochromism - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Femtosecond Time-Resolved Spectroscopic Studies on Thiophene Oligomers | Semantic Scholar [semanticscholar.org]

- 16. Visualizing excited-state dynamics of a diaryl thiophene: femtosecond stimulated raman scattering as a probe of conjugated molecules [iris.uniroma1.it]

- 17. [PDF] Visualizing Excited-State Dynamics of a Diaryl Thiophene: Femtosecond Stimulated Raman Scattering as a Probe of Conjugated Molecules. | Semantic Scholar [semanticscholar.org]

- 18. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Electrochemical behavior of 2-(4-Nitrophenyl)thiophene

An In-depth Technical Guide to the Electrochemical Behavior of 2-(4-Nitrophenyl)thiophene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest due to the unique electronic interplay between the electron-donating thiophene ring and the strongly electron-withdrawing nitrophenyl moiety.[1] This guide provides a comprehensive technical overview of its electrochemical behavior, detailing the distinct redox processes it undergoes. We will explore the multi-step reduction of the nitro group and the oxidative polymerization of the thiophene ring. This document serves as a resource for researchers and professionals in materials science and drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of factors influencing its electrochemical properties, thereby facilitating its strategic application in areas such as sensor technology and organic electronics.

Introduction: The Dichotomous Nature of this compound

Thiophene and its derivatives are foundational building blocks in the fields of medicinal chemistry and functional materials, prized for their aromaticity and electronic properties.[2][3] The introduction of a 4-nitrophenyl substituent at the 2-position creates a molecule with a profound electronic dichotomy. The thiophene ring is inherently electron-rich and susceptible to oxidation, while the nitro group is a classic electrophore, readily undergoing electrochemical reduction.[1][4]

This internal push-pull electronic structure dictates the molecule's reactivity and defines its electrochemical signature. Understanding this behavior is crucial for its application in various technologies:

-

As an Electropolymerizable Monomer: The oxidation of the thiophene ring allows for the formation of conductive polymers (polythiophenes), whose properties are modulated by the pendant nitrophenyl group.[3][5]

-

In Electrochemical Sensing: The well-defined reduction of the nitro group can be exploited for the development of sensitive electrochemical sensors for detecting analytes or changes in the chemical environment.[6][7][8]

-

As a Molecular Component: The molecule's defined redox states make it a candidate for use in organic electronic devices, where it can function as an acceptor or part of a donor-acceptor system.[9]

This guide will deconstruct the two primary electrochemical pathways—reduction and oxidation—providing the mechanistic basis and practical methodologies for their study.

The Cathodic Pathway: Electrochemical Reduction of the Nitro Group

The most prominent feature in the cathodic (negative potential) scan of this compound is the irreversible, multi-electron reduction of the nitro (-NO₂) group. This process is highly dependent on the pH of the medium, a characteristic feature of nitroaromatic compound electrochemistry.[10]

Reduction Mechanism

In aprotic media, the reduction often begins with a single-electron transfer to form a stable nitro radical anion (R-NO₂⁻•), which can be studied using techniques like EPR spectroelectrochemistry.[2][10] However, in protic media (aqueous or with a proton source), the reaction proceeds further through a complex series of electron and proton transfer steps. The generally accepted pathway involves a total of four electrons and four protons to reduce the nitro group to a hydroxylamine (-NHOH), followed by a further two-electron, two-proton reduction to the corresponding amine (-NH₂).

The overall reactions are:

-

Nitro to Hydroxylamine: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

-

Hydroxylamine to Amine: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The initial four-electron reduction is often observed as a single, irreversible wave in cyclic voltammetry because the intermediates are short-lived.[10] The stability of the initial nitro radical anion is a key factor; its formation is the first step and can be reversible under specific conditions.[10]

Caption: Generalized reduction pathway of the nitro group.

The Anodic Pathway: Oxidation and Electropolymerization

Upon scanning to anodic (positive) potentials, the thiophene ring becomes the electroactive center. The oxidation of thiophene and its derivatives is a well-studied process that typically leads to the formation of a conductive polymer film on the electrode surface through electropolymerization.[5][11][12]

Mechanism of Electropolymerization

The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation.[13] This highly reactive species can then couple with another radical cation or a neutral monomer. The most favorable coupling position on the thiophene ring is the C5 position (or C2, if unsubstituted), which has the highest spin density. This coupling reaction, followed by deprotonation, forms a dimer. The dimer has a lower oxidation potential than the monomer, meaning it is more easily oxidized.[11] This process repeats, leading to the growth of oligomers and eventually a polymer chain on the electrode surface.

The presence of the electron-withdrawing nitrophenyl group increases the oxidation potential of the monomer compared to unsubstituted thiophene, making it more difficult to oxidize. However, once polymerization is initiated, the resulting polymer, poly(this compound), is electroactive and can be reversibly "doped" (oxidized) and "dedoped" (reduced).[11]

Caption: Key steps in the oxidative electropolymerization of thiophene monomers.

Experimental Methodologies & Protocols

The primary tool for investigating this behavior is cyclic voltammetry (CV), which provides information on redox potentials and reaction kinetics.[14] For deeper mechanistic insights, CV is often coupled with spectroscopic techniques in what is known as spectroelectrochemistry.[2][15]